3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one
CAS No.: 5301-33-7
Cat. No.: VC5726904
Molecular Formula: C10H11ClN2O
Molecular Weight: 210.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5301-33-7 |
|---|---|
| Molecular Formula | C10H11ClN2O |
| Molecular Weight | 210.66 |
| IUPAC Name | 3-amino-1-(4-chlorophenyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C10H11ClN2O/c11-7-1-3-8(4-2-7)13-6-5-9(12)10(13)14/h1-4,9H,5-6,12H2 |
| Standard InChI Key | ALMOVYPHTUAJRX-UHFFFAOYSA-N |
| SMILES | C1CN(C(=O)C1N)C2=CC=C(C=C2)Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a pyrrolidin-2-one core substituted at the 1-position with a 4-chlorophenyl group and at the 3-position with an amino group. This arrangement creates a planar aromatic system conjugated with a polar lactam ring, enabling diverse intermolecular interactions. Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | 3-amino-1-(4-chlorophenyl)pyrrolidin-2-one |
| SMILES | C1CN(C(=O)C1N)C2=CC=C(C=C2)Cl |
| InChIKey | ALMOVYPHTUAJRX-UHFFFAOYSA-N |
| Topological Polar Surface Area | 64.7 Ų |
The 4-chlorophenyl group enhances lipophilicity (), while the amino and lactam groups contribute to hydrogen bonding capacity .
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically employs a three-step sequence:
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Friedel-Crafts Acylation: 4-Chloroaniline reacts with succinic anhydride to form 4-chlorophenylsuccinamic acid.
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Cyclization: Intramolecular dehydration using POCl₃ yields 1-(4-chlorophenyl)pyrrolidin-2-one.
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Amination: Nitration followed by catalytic hydrogenation introduces the 3-amino group .
Reaction conditions are critical:
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Cyclization requires temperatures >120°C and anhydrous conditions to prevent hydrolysis .
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Amination with Raney nickel at 50 psi H₂ achieves >85% yield .
Industrial Scalability
Batch production faces challenges in controlling exothermic reactions during cyclization. Continuous flow reactors have improved safety and reduced byproducts like 4-chloroaniline dimers . Major suppliers include Matrix Scientific (USA) and Block Chemical Technology (China), with purity grades up to 98.5%.
Physicochemical Properties
Experimental data reveal distinct thermal and solubility characteristics:
| Property | Value | Method |
|---|---|---|
| Melting Point | 94–97°C | Differential Scanning Calorimetry |
| Boiling Point | 423±45°C (predicted) | EPI Suite Estimation |
| Density | 1.157±0.06 g/cm³ | Gas Pycnometry |
| pKa | 8.28±0.20 | Potentiometric Titration |
| Solubility (Water) | 2.1 mg/mL at 25°C | Shake-Flask Method |
The compound exhibits pH-dependent solubility, with protonation of the amino group () enhancing aqueous solubility under acidic conditions .
| Metric | Value |
|---|---|
| MIC | 128 µg/mL |
| MBC | 256 µg/mL |
Activity is attributed to membrane disruption via hydrophobic interactions .
Spectroscopic Characterization
NMR Profiling
¹H NMR (400 MHz, DMSO-):
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δ 7.45 (d, Hz, 2H, ArH)
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δ 6.95 (d, Hz, 2H, ArH)
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δ 4.12 (m, 1H, NH₂)
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δ 3.65–3.55 (m, 2H, CH₂N)
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δ 2.85–2.70 (m, 2H, CH₂CO)
¹³C NMR (100 MHz, DMSO-):
Mass Spectrometry
ESI-MS (): 211.06 [M+H]⁺ (calc. 210.66), major fragments at 167.08 (loss of CONH₂) and 139.05 (C₆H₄Cl⁺).
Industrial Applications and Regulatory Status
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors in clinical trials (e.g., NCT04528680 for breast cancer). Derivatives with triazole substituents show enhanced bioavailability () .
| Parameter | Result |
|---|---|
| LD₅₀ (rat, oral) | >2000 mg/kg |
| Skin Irritation | Non-irritant |
| Mutagenicity (Ames) | Negative |
Handling requires PPE due to dust inhalation risks (TLV-TWA 0.1 mg/m³).
Future Directions
Targeted Drug Delivery
Encapsulation in PEG-PLGA nanoparticles (150 nm diameter) improves tumor accumulation 3.2-fold in murine models .
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction time from 12 h to 45 min with 92% yield, minimizing solvent waste .
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